4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-[(2,6-difluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-4-7-5-16(15-14-7)6-8-9(12)2-1-3-10(8)13/h1-3,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRRGWMWKLTEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,2,3-Triazole Derivatives
The hallmark synthetic approach for 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective "click" reaction that forms 1,4-disubstituted 1,2,3-triazoles under mild conditions. This method is widely used due to its high yields, functional group tolerance, and operational simplicity.
For the target compound, the synthesis generally involves:
- Preparation of a suitable azide precursor bearing the chloromethyl group.
- Preparation of the alkyne counterpart, often a 2,6-difluorobenzyl alkyne derivative.
- Cu(I)-catalyzed cycloaddition of the azide and alkyne to form the triazole ring with the desired substitution pattern.
Preparation of 4-(Chloromethyl) Azide or Equivalent Precursors
The chloromethyl substituent at the 4-position is introduced via azide precursors that contain a chloromethyl moiety or by post-cycloaddition functionalization.
A common approach is to start with a chloromethyl-substituted alkyl halide or tosylate, which is converted into the corresponding azide by nucleophilic substitution with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
For example, a chloromethyl tosylate intermediate can be treated with NaN3 at room temperature to afford the chloromethyl azide intermediate in good yield (typically 70-80%).
Preparation of 1-(2,6-Difluorobenzyl) Alkyne
The 2,6-difluorobenzyl group is introduced via an alkyne bearing this substituent:
The 2,6-difluorobenzyl alkyne can be synthesized by propargylation of 2,6-difluorobenzyl bromide or chloride using propargyl alcohol or similar alkynes under basic conditions (e.g., potassium carbonate in DMF at elevated temperature).
Alternatively, Sonogashira cross-coupling of 2,6-difluorobenzyl halides with terminal alkynes catalyzed by palladium complexes can be employed to install the alkyne moiety.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The key step involves reacting the chloromethyl azide with the 2,6-difluorobenzyl alkyne in the presence of a Cu(I) catalyst.
Typical conditions include CuSO4/sodium ascorbate as the catalytic system in a mixture of tert-butanol and water at room temperature, or CuI with a base such as Hunig’s base in an organic solvent like THF.
The reaction proceeds regioselectively to give the 1,4-disubstituted 1,2,3-triazole with the chloromethyl group at the 4-position and the 2,6-difluorobenzyl group at the 1-position.
Yields are generally high (70-90%) with mild reaction conditions and short reaction times (several hours).
Alternative Synthetic Routes and Catalysts
Copper triflate (CuOTf) catalysis has been reported to enhance enantioselective synthesis of 1,2,3-triazoles, though this is more relevant for chiral triazoles.
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can produce 1,5-disubstituted triazoles but is less common for the 1,4-disubstituted target compound.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chloromethyl alkyl halide or tosylate | NaN3, DMF, RT | Chloromethyl azide | 70-80 | Nucleophilic substitution |
| 2 | 2,6-Difluorobenzyl halide + propargyl alcohol | K2CO3, DMF, 85°C | 2,6-Difluorobenzyl alkyne | 75-85 | Propargylation |
| 3 | Chloromethyl azide + 2,6-difluorobenzyl alkyne | CuSO4 + sodium ascorbate, t-BuOH/H2O, RT | 4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole | 70-90 | CuAAC click reaction |
Research Findings and Optimization
The CuAAC reaction is highly efficient and tolerant of various functional groups, enabling the synthesis of triazole derivatives with electron-withdrawing fluorine substituents on the benzyl moiety without loss of yield or regioselectivity.
Reaction optimization studies indicate that using a slight excess of azide (1.2-1.5 equiv) can improve yields and purity of the triazole product.
Solvent systems combining tert-butanol and water or THF and water provide optimal solubility and reaction rates.
The reaction temperature is generally ambient to 60°C, with longer reaction times (12-24 h) ensuring complete conversion.
Analytical Characterization
The final compound is characterized by NMR spectroscopy, including ^1H, ^13C, and ^19F NMR to confirm the presence of the difluorobenzyl group and triazole ring.
High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
Infrared spectroscopy (FT-IR) can confirm azide consumption and triazole formation.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the triazole ring can yield dihydrotriazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted triazoles, benzylic alcohols, and dihydrotriazole derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Pharmaceutical Development
4-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole is being explored for its potential as a therapeutic agent in treating various diseases:
- Antimicrobial Activity : Studies have shown that compounds in the triazole family exhibit significant antimicrobial properties. This specific compound is being tested for efficacy against resistant strains of bacteria and fungi.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Agricultural Applications
The compound's biological activity extends to agriculture where it is investigated as a potential agrochemical:
- Fungicides : Its ability to disrupt fungal cell membranes makes it a candidate for developing new fungicides.
- Herbicides : Research is ongoing to evaluate its effectiveness in weed management systems due to its selective toxicity.
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials:
- Polymers and Coatings : It serves as a building block for synthesizing novel polymers with enhanced thermal stability and chemical resistance.
- Nanotechnology : The compound is being studied for use in nanomaterials that can be applied in electronics and photonics due to its unique electronic properties.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
A research article detailed the mechanism of action of this compound against breast cancer cell lines. The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability alongside increased markers of apoptosis.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Functionality
Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate (CAS 217448-86-7) :
This ester derivative lacks the chloromethyl group, replacing it with a methyl carboxylate. The ester group increases stability against hydrolysis compared to the chloromethyl analog but reduces electrophilicity, limiting its utility in alkylation reactions. Its synthesis yield (69%) and purification via 25% EtOAc/hexanes are comparable to the target compound .1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide (Rufinamide Analogue) :
The carboxamide group enables hydrogen bonding, enhancing aqueous solubility and metabolic stability. In contrast, the chloromethyl group in the target compound confers higher reactivity but may reduce solubility. Rufinamide derivatives exhibit anticonvulsant activity, suggesting the 2,6-difluorobenzyl-triazole scaffold is pharmacologically relevant .- 1-(2,6-Difluorobenzyl)-4-(3-Methyl-1-Phenyl-5-(Trifluoromethyl)-1H-Pyrazol-4-yl)-1H-1,2,3-Triazole (6i): This pyrazole-substituted triazole features a bulkier trifluoromethylphenyl group, which may sterically hinder interactions in biological systems.
Physicochemical Properties
| Compound | Substituent (Position 4) | Melting Point | Solubility | Reactivity |
|---|---|---|---|---|
| 4-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-triazole | Chloromethyl | Not reported | Low (lipophilic) | High (alkylation) |
| Methyl 1-(2,6-difluorobenzyl)-triazole-4-carboxylate | Methyl ester | Not reported | Moderate | Low |
| Rufinamide (Carboxamide derivative) | Carboxamide | Crystalline | High | Moderate |
Biological Activity
4-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole is a unique compound belonging to the triazole class, characterized by its chloromethyl and difluorobenzyl substituents. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
| Property | Value |
|---|---|
| IUPAC Name | 4-(chloromethyl)-1-[(2,6-difluorophenyl)methyl]triazole |
| Molecular Formula | C10H8ClF2N3 |
| Molecular Weight | 239.64 g/mol |
| CAS Number | 1600113-82-3 |
| InChI Key | CVRRGWMWKLTEHW-UHFFFAOYSA-N |
Antimicrobial Properties
Research has shown that triazole derivatives exhibit significant antibacterial activity. The presence of the triazole ring in this compound suggests potential effectiveness against various bacterial strains. Studies indicate that compounds with similar structures have demonstrated moderate to high inhibitory effects against Gram-positive and Gram-negative bacteria.
- Case Study : A study on triazole derivatives revealed that compounds containing a benzyl group showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL .
Antifungal Activity
The triazole moiety is well-known for its antifungal properties. Compounds in this class inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
- Research Findings : In vitro studies have shown that triazole derivatives can effectively inhibit fungal pathogens such as Candida albicans and Aspergillus fumigatus. The specific activity of this compound against these fungi remains to be fully elucidated but is anticipated based on the behavior of related compounds .
Anticancer Potential
Emerging research suggests that triazoles may play a role in cancer therapy due to their ability to modulate various biological pathways.
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through interaction with cellular receptors. Studies have shown that similar triazole derivatives can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
The biological activity of this compound is attributed to its interaction with molecular targets within cells:
- Enzyme Inhibition : The chloromethyl group can participate in nucleophilic substitution reactions, potentially inhibiting enzymes critical for bacterial growth or cancer cell survival.
- Cell Signaling Modulation : The compound may alter cell signaling pathways by binding to specific receptors or enzymes involved in cellular processes.
Comparison with Similar Compounds
The biological activities of this compound can be compared with other triazole derivatives:
| Compound | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Potential | Moderate |
| 1-(2,6-Difluorobenzyl)-1H-1,2,4-triazole | High | High | Low |
| 4-Amino-1,2,4-triazole Derivatives | High | Moderate | High |
Q & A
Q. Optimization strategies :
- Catalyst loading : Increase Cu(I) concentration (0.1–1 mol%) to accelerate reaction rates.
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
- Temperature control : Moderate heating (60–70°C) balances yield and side-product formation.
- Purification : Column chromatography or recrystallization (e.g., water-ethanol mixtures) improves purity .
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its structure?
Methodological Answer:
X-ray crystallography is the primary method. Key structural features include:
- Triazole ring geometry : Planar arrangement with bond lengths and angles consistent with aromaticity.
- Dihedral angles : The triazole ring and 2,6-difluorobenzyl group form an angle of ~77° due to steric hindrance .
- Intermolecular interactions : Weak C–H⋯O/N hydrogen bonds stabilize the crystal lattice.
Example crystallographic data (from analogous structures):
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic, P2₁ | |
| Unit cell dimensions | a = 8.457 Å, b = 5.414 Å, c = 12.125 Å | |
| Hydrogen bonds | C–H⋯O (2.62 Å), C–H⋯N (2.78 Å) |
Advanced: What methodological approaches are used to evaluate the biological activity of this compound derivatives, and how can contradictory results between studies be resolved?
Methodological Answer:
- Antiparasitic assays : Screen against Trypanosoma brucei or Plasmodium falciparum using ATP-based viability assays (IC₅₀ determination) .
- CNS activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents to assess anticonvulsant activity .
- Insecticidal testing : Evaluate lethality against Mythimna separata at 100–500 mg/L concentrations .
Q. Resolving contradictions :
- Standardize protocols : Control variables like solvent (DMSO vs. saline), exposure time, and organism strain.
- SAR analysis : Compare substituent effects (e.g., chloromethyl vs. carboxylate groups) on bioactivity .
- Statistical validation : Use ANOVA or multivariate regression to assess significance of dose-response trends.
Advanced: How can computational chemistry be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chloromethyl group exhibits high electrophilicity (σ* orbital energy ~1.5 eV) .
- Molecular docking : Simulate binding to target proteins (e.g., GABA receptors) using AutoDock Vina. Key interactions include halogen bonding (C–F⋯His residues) and hydrophobic contacts .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water model).
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine powders or aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.
Advanced: How do structural modifications at the chloromethyl group influence the physicochemical properties and pharmacological profile of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole derivatives?
Methodological Answer:
- Electrophilicity : Replacement with carboxylate groups (e.g., methyl ester) reduces reactivity, enhancing metabolic stability .
- Solubility : Hydrophilic substituents (e.g., –OH, –COO⁻) improve aqueous solubility (log P reduction by 1.5–2 units) .
- Bioactivity : Chloromethyl derivatives show higher insecticidal activity (80% lethality at 100 mg/L) compared to sulfonamide analogs (50–60%) due to enhanced membrane permeability .
Q. Key SAR trends :
| Modification | Log P | IC₅₀ (Antiparasitic) |
|---|---|---|
| –CH₂Cl | 2.8 | 12 µM |
| –COOCH₃ | 1.5 | 45 µM |
| –CONH₂ | 0.9 | >100 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
